(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol
Description
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a benzofuran derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 7-position and a hydroxymethyl group at the 5-position. The TBS group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic transformations. This structural motif is particularly valuable in organic synthesis, where selective protection and deprotection strategies are critical for constructing complex molecules .
Properties
Molecular Formula |
C15H22O3Si |
|---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3 |
InChI Key |
QJICIFPDGAFBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Methanol Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: TBAF, HCl (Hydrochloric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Free hydroxyl compounds
Scientific Research Applications
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-(2-(3-((tert-Butyldimethylsilyl)oxy)propylidene)-3-((triisopropylsilyl)oxy)-2,3-dihydrobenzofuran-5-yl)methanol (S4)
Structural Differences :
- Core structure : Contains a dihydrobenzofuran ring (partially saturated) with a propylidene chain at the 2-position.
- Protective groups : Dual silyl protection—TBS at the propylidene chain and triisopropylsilyl (TIPS) at the 3-position.
- Functional groups : Retains the hydroxymethyl group at the 5-position.
Synthesis : Synthesized via stereoselective epoxide-opening spiroketalization using CeCl₃·7H₂O and NaBH₄ in CH₂Cl₂/MeOH (2:1) at –78°C to 0°C .
Table 1: Key Comparison with S4
| Property | Target Compound | S4 |
|---|---|---|
| Core structure | Benzofuran (fully aromatic) | Dihydrobenzofuran (partially saturated) |
| Protective groups | TBS at 7-position | TBS (propylidene) + TIPS (3-position) |
| Molecular formula | C₁₄H₂₀O₃Si (estimated) | C₂₅H₄₂O₄Si₂ (estimated) |
| Key application | Intermediate for protected alcohols | Stereoselective spiroketal synthesis |
3-(3,5-bis((TBS)oxy)phenyl)-2-(4-((TBS)oxy)phenyl)benzofuran-5-yl)methyl)triphenylphosphonium bromide (108)
Structural Differences :
- Core structure : Benzofuran fused with two substituted phenyl rings (3,5-bis-TBS-phenyl and 4-TBS-phenyl).
- Functional groups : Phosphonium bromide at the 5-position.
Synthesis : Prepared by refluxing a precursor with triphenylphosphine in dry toluene, yielding a phosphonium salt in 77% yield .
Table 2: Key Comparison with Compound 108
| Property | Target Compound | Compound 108 |
|---|---|---|
| Substituents | Single TBS group | Three TBS groups + phosphonium bromide |
| Molecular weight | ~280 g/mol (estimated) | ~900 g/mol (estimated) |
| Key application | Alcohol protection | Olefin synthesis via Wittig reaction |
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol
Structural Differences :
- Halogen substituents : Bromo (7-position) and fluoro (2-position) replace the TBS group.
- Functional groups : Unprotected hydroxymethyl at the 5-position.
Table 3: Key Comparison with Halogenated Analog
| Property | Target Compound | (7-Bromo-2-fluoro analog) |
|---|---|---|
| Protective group | TBS (7-position) | None (Br, F substituents) |
| Reactivity | Requires deprotection for OH utilization | Direct functionalization via halogens/OH |
| Molecular weight | ~280 g/mol (estimated) | 245.05 g/mol |
Oxazolidinone-Benzofuran Derivatives (e.g., 3-tert-butyl-5(R)-(7-ethyl-2-benzofuranyl)-2-oxazolidinone)
Structural Differences :
- Core structure: Benzofuran fused with an oxazolidinone ring.
- Substituents : Chiral center (R-configuration) and ethyl group at the 7-position.
Biological Activity
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a compound that integrates a benzofuran structure with a tert-butyldimethylsilyl (TBDMS) protective group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The TBDMS group enhances the stability and solubility of the compound, making it suitable for various biological assays.
Antimicrobial Properties
Research has indicated that compounds related to benzofuran structures often display significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of the TBDMS group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.
| Bacterial Strain | MIC (µM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Ceftriaxone (4 µM) |
| Escherichia coli | 40 | Ceftriaxone (0.1 µM) |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against human cell lines have shown that derivatives of benzofuran can exhibit selective toxicity towards cancer cells while sparing normal cells. The TBDMS group may contribute to this selectivity by modulating the compound's interaction with cellular targets.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other benzofuran derivatives.
Study 1: Antibacterial Activity
In a study published in a peer-reviewed journal, researchers synthesized several benzofuran derivatives and tested their antibacterial properties. The compound this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of benzofuran derivatives. The study found that compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon carcinoma cells. The TBDMS modification was noted to enhance bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
